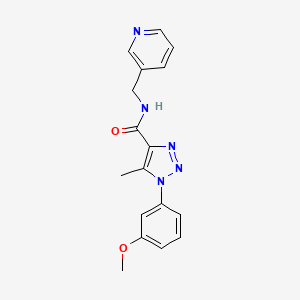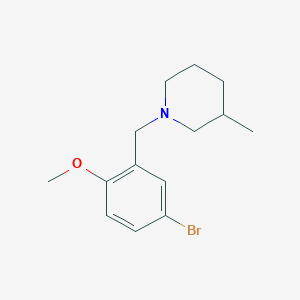
1-methyl-4-(3-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(3-methylcyclohexyl)piperazine, also known as MeMC, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. MeMC is a synthetic compound that is structurally similar to other piperazine derivatives, such as mCPP and TFMPP, which have been investigated for their effects on the central nervous system. In
Mécanisme D'action
1-methyl-4-(3-methylcyclohexyl)piperazine's mechanism of action is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. 1-methyl-4-(3-methylcyclohexyl)piperazine has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite. 1-methyl-4-(3-methylcyclohexyl)piperazine has also been found to inhibit the reuptake of serotonin, which could lead to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
1-methyl-4-(3-methylcyclohexyl)piperazine has been found to have a range of biochemical and physiological effects, including increased levels of serotonin in the brain, decreased anxiety and depression-like behaviors in animal models, and decreased food intake. 1-methyl-4-(3-methylcyclohexyl)piperazine has also been found to have a stimulatory effect on the cardiovascular system, increasing heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-4-(3-methylcyclohexyl)piperazine in lab experiments is its specificity for serotonin receptors, which allows for targeted investigation of the role of serotonin in neurological disorders. However, 1-methyl-4-(3-methylcyclohexyl)piperazine's stimulatory effect on the cardiovascular system can be a limitation, as it may confound results in certain experiments.
Orientations Futures
For research on 1-methyl-4-(3-methylcyclohexyl)piperazine could include investigating its potential therapeutic applications in the treatment of neurological disorders, such as depression and anxiety. Further studies could also explore the mechanism of action of 1-methyl-4-(3-methylcyclohexyl)piperazine and its effects on other neurotransmitter systems. Additionally, research could focus on developing more selective 1-methyl-4-(3-methylcyclohexyl)piperazine analogs with fewer cardiovascular side effects.
Méthodes De Synthèse
1-methyl-4-(3-methylcyclohexyl)piperazine can be synthesized by reacting 3-methylcyclohexylamine with methyl iodide in the presence of a base, such as potassium carbonate. The reaction yields 1-methyl-4-(3-methylcyclohexyl)piperazine as a white crystalline powder, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-methyl-4-(3-methylcyclohexyl)piperazine has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that 1-methyl-4-(3-methylcyclohexyl)piperazine has an affinity for serotonin receptors, which are involved in the regulation of mood, anxiety, and sleep. 1-methyl-4-(3-methylcyclohexyl)piperazine has also been found to inhibit the reuptake of serotonin, which could lead to increased levels of serotonin in the brain.
Propriétés
IUPAC Name |
1-methyl-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-4-3-5-12(10-11)14-8-6-13(2)7-9-14/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJAMUPZNMBWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)
![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)



![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)

![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)
